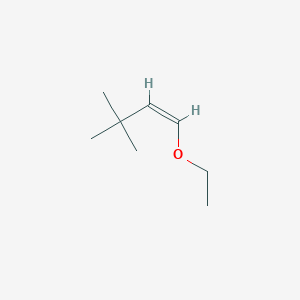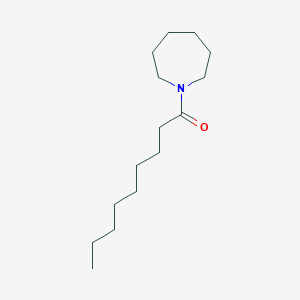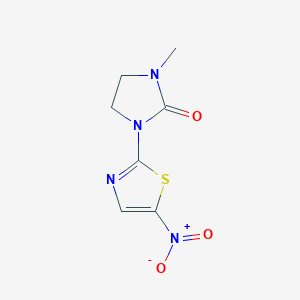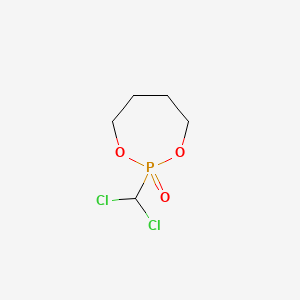
cis-(3,3-Dimethyl-1-butenyl) ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-(3,3-Dimethyl-1-butenyl) ethyl ether is an organic compound with the molecular formula C8H16O. It is a type of unsaturated ether, characterized by the presence of a double bond within its structure. This compound is known for its unique stereochemistry, specifically the cis configuration, which influences its chemical behavior and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cis-(3,3-Dimethyl-1-butenyl) ethyl ether can be synthesized through various methods. One common approach involves the reaction of butyraldehyde diethyl acetal with specific reagents under controlled conditions. This process typically requires the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
cis-(3,3-Dimethyl-1-butenyl) ethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated ethers.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrogen halides (HX) are typically employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
cis-(3,3-Dimethyl-1-butenyl) ethyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of cis-(3,3-Dimethyl-1-butenyl) ethyl ether involves its interaction with specific molecular targets. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved often depend on the specific reaction conditions and the presence of catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-(3,3-Dimethyl-1-butenyl) ethyl ether: The trans isomer of the compound, which has different stereochemistry and reactivity.
1-Butenyl ethyl ether: A related compound with a similar structure but different substituents
Uniqueness
cis-(3,3-Dimethyl-1-butenyl) ethyl ether is unique due to its cis configuration, which significantly influences its chemical properties and reactivity. This stereochemistry can lead to different reaction pathways and products compared to its trans isomer and other similar compounds .
Eigenschaften
CAS-Nummer |
18951-57-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(Z)-1-ethoxy-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C8H16O/c1-5-9-7-6-8(2,3)4/h6-7H,5H2,1-4H3/b7-6- |
InChI-Schlüssel |
WSGATPNSJGOYHJ-SREVYHEPSA-N |
Isomerische SMILES |
CCO/C=C\C(C)(C)C |
Kanonische SMILES |
CCOC=CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)



![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)


![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)



![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
